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Compound of Interest

Compound Name: 5-Hydroxypentanamide

CAS No.: 29686-12-2

Cat. No.: B1267432

Get Quote

Part 1: Executive Summary & Molecular Architecture
5-Hydroxypentanamide (5-HPA) represents a deceptively simple bifunctional molecule

containing a terminal primary amide and a primary hydroxyl group separated by a four-carbon

aliphatic chain.[1] In drug development and polymer synthesis, it serves as a critical "masked"

intermediate.[1]

The Central Challenge: 5-HPA is thermodynamically unstable relative to its cyclic congener,

-valerolactam (2-piperidone).[1] In solution, particularly in protic or acidic media, 5-HPA
undergoes spontaneous intramolecular cyclization.[1] Therefore, "solubility" for this compound
is not a static value but a kinetic variable.[1] This guide defines the solubility windows where
the linear form remains intact and provides protocols to minimize the rate of lactamization.
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Property Value Note

Formula Linear isomer

MW 117.15 g/mol

LogP (Calc) -0.92 Highly Hydrophilic

TPSA ~63.3 High polar surface area

relative to mass

H-Bond Donors 2

(

,

)

H-Bond Acceptors 2

(

,

)

Part 2: Solubility Profile & Solvent Compatibility
The solubility of 5-HPA is governed by its high polarity and capacity for extensive hydrogen

bonding.[1] However, the choice of solvent dramatically influences the kinetic stability of the

linear amide.

Hansen Solubility Parameters (HSP) Analysis
To predict solubility behavior without empirical waste, we utilize Group Contribution Methods to

estimate the HSP values. 5-HPA resides in the high-polarity/high-hydrogen-bonding region of

Hansen Space.[1]

(Dispersion): ~16.5

(Aliphatic chain contribution)[1]

(Polarity): ~13.0

(Amide dipole)
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(H-Bonding): ~22.0

(Dual donor/acceptor sites)

Solvent Compatibility Matrix
Note: "Solubility" refers to the thermodynamic capacity to dissolve.[1] "Stability Risk" refers to

the likelihood of cyclization to 2-piperidone.
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Solvent Class
Representative
Solvent

Solubility
(Est.)

Stability Risk
Mechanistic
Insight

Polar Protic
Water (

)

Very High (>100

mg/mL)
High

Water facilitates

proton transfer

required for

cyclization

(General

Acid/Base

Catalysis).[1]

Polar Protic
Methanol /

Ethanol

High (>50

mg/mL)
Moderate

Solvation of the

hydroxyl group is

excellent, but

protic nature

supports

transition state

stabilization.

Polar Aprotic DMSO / DMF
High (>50

mg/mL)
Low

Best medium for

preserving the

linear form.[1]

DMSO acts as

an H-bond

acceptor,

"locking" the -OH

and -NH protons.

[1]

Polar Aprotic
Acetonitrile

(MeCN)

Moderate (~10

mg/mL)
Low

Good for HPLC

analysis.[1]

Lacks protons to

catalyze ring

closure.[1]

Chlorinated Dichloromethane

(DCM)

Low (<1 mg/mL) Low Polarity

mismatch.[1] The

high

of 5-HPA
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prevents

dissolution in

DCM.[1]

Non-Polar
Hexane /

Heptane
Insoluble N/A

Complete

immiscibility due

to extreme

polarity

difference.[1]

Part 3: The Stability-Solubility Nexus (Mechanism)
Understanding the degradation mechanism is required to interpret solubility data correctly.[1]

The "insolubility" often reported in older literature is frequently a misinterpretation of the

compound converting to the lactam, which has different solubility properties (e.g., 2-piperidone

is soluble in DCM, whereas 5-HPA is not).

The Cyclization Equilibrium
The linear amide attacks its own carbonyl carbon.[1] This is an entropy-driven process

(formation of a 6-membered ring).[1]

5-Hydroxypentanamide
(Linear Form)
High Polarity

Tetrahedral
Intermediate

+ Heat / H+

2-Piperidone
(Lactam Form)
Lower Polarity

- NH3 (Irreversible in non-aq)

NH3 / H2O
(Leaving Group)

Hydrolysis (High pH only)

Click to download full resolution via product page

Figure 1: The kinetic pathway from linear amide to lactam. Note that in non-aqueous solvents,

the loss of ammonia/water makes the cyclization effectively irreversible.
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Part 4: Experimental Protocols
Protocol: Determination of Intrinsic Solubility (Cryo-
HPLC Method)
Standard shake-flask methods fail for 5-HPA because the compound cyclizes during the 24-

hour equilibrium period.[1] This modified protocol ensures data integrity.

Objective: Measure maximum solubility in Buffer pH 7.4 without lactam interference.

Reagents:

5-Hydroxypentanamide (freshly synthesized or recrystallized).[1]

Phosphate Buffer (PBS) pH 7.4 (Cold: 4°C).[1]

Internal Standard: Benzamide (stable, similar UV response).[1]

Workflow:

Preparation: Pre-chill solvent to 4°C. Set HPLC autosampler to 4°C.

Saturation: Add excess 5-HPA solid to 2 mL solvent in a jacketed vial at 4°C.

Agitation: Vortex for 30 seconds (Do not stir for hours).

Filtration: Rapid filtration using a 0.22 µm cooled syringe filter (PTFE).[1]

Quench: Immediately dilute filtrate 1:10 into cold Acetonitrile (MeCN) to arrest kinetics.

Analysis: Inject onto Reverse Phase C18 column (Mobile Phase: 5% MeCN / 95% Water).

Retention Time Note: 5-HPA will elute early (high polarity); Lactam will elute later.[1]

Handling & Storage Recommendations
Solid State: Store at -20°C under Argon. Hygroscopic behavior accelerates solid-state

cyclization.[1]
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Solution State: Prepare fresh. If storage is necessary, use DMSO-d6 (for NMR) or pure

DMSO, as the lack of exchangeable protons slows cyclization.

Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision tree for solvent selection based on the intended

application (Synthesis vs. Analysis).

Select Solvent for 5-HPA

What is the goal?

Analytical (HPLC/NMR) Reaction Intermediate Long-term Storage

Use DMSO-d6
(Kinetic stability)

NMR

Use Cold Acetonitrile
(Stops proton transfer)

LC-MS

AVOID Water/Alcohols
(Promotes Cyclization)

Store as Solid
(-20°C, Desiccated)

Use THF or DMF
(Moderate Sol + Stability)

Click to download full resolution via product page

Figure 2: Decision matrix for solvent selection to maximize 5-HPA stability.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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